molecular formula C11H7BrN2OS3 B2795624 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860785-66-6

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B2795624
CAS No.: 860785-66-6
M. Wt: 359.27
InChI Key: IVNGKBNINFIYCU-UHFFFAOYSA-N
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Description

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a complex organic compound that features a thiazole ring system. Thiazole derivatives are known for their significant biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-bromo-2-thiophene with thioamides under controlled conditions to form the thiazole ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is unique due to its specific combination of thiazole and bromothiophene moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2OS3/c12-6-1-2-16-11(6)7-4-17-9(13-7)3-10-14-8(15)5-18-10/h1-2,4-5,15H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGKBNINFIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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